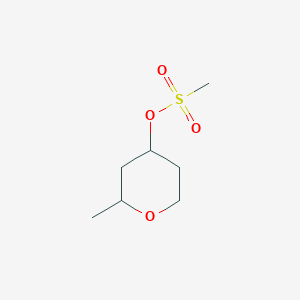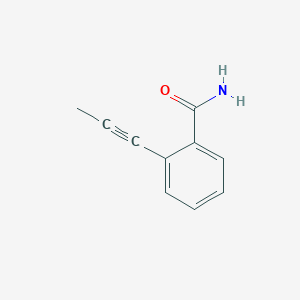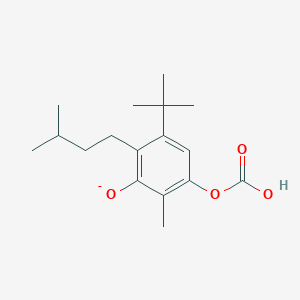![molecular formula C5H12N4O2S B12532025 Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid CAS No. 679844-81-6](/img/structure/B12532025.png)
Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid is a complex organic compound with a unique structure that includes both amino and sulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid typically involves the reaction of hydrazine derivatives with sulfanyl acetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or platinum can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can produce amines or thiols .
科学的研究の応用
Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, which could lead to the development of new drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent, due to its ability to interfere with cellular processes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism by which Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This can disrupt various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
Cyanoacetamides: These compounds are structurally similar and are used in the synthesis of heterocyclic compounds with various biological activities.
Uniqueness
Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid is unique due to its specific combination of amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
679844-81-6 |
|---|---|
分子式 |
C5H12N4O2S |
分子量 |
192.24 g/mol |
IUPAC名 |
2-amino-2-[2-(hydrazinylmethylideneamino)ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C5H12N4O2S/c6-4(5(10)11)12-2-1-8-3-9-7/h3-4H,1-2,6-7H2,(H,8,9)(H,10,11) |
InChIキー |
NRWGNGQYCQAIQC-UHFFFAOYSA-N |
正規SMILES |
C(CSC(C(=O)O)N)N=CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)


![Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate](/img/structure/B12531952.png)



![Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane](/img/structure/B12532001.png)
![4-[Benzyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B12532002.png)




![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)
